molecular formula C10H18ClNO2 B2504896 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride CAS No. 2361644-86-0

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride

Cat. No.: B2504896
CAS No.: 2361644-86-0
M. Wt: 219.71
InChI Key: RMNCVUZEYRULIY-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: [3.2.2] Nonane System Geometry

The bicyclo[3.2.2]nonane system consists of a fused 6-membered and 5-membered ring, forming a rigid, tricyclic scaffold. X-ray crystallography reveals a flattened chair-chair conformation in the hydrochloride salt, with bridgehead carbons (C-1 and C-5) adopting near-tetrahedral geometry (bond angles: 109.5°–112.3°) . Key structural parameters include:

Parameter Value Source
C-6–C-8 bond length 1.542 Å
N–C-3–C-4 angle 108.7°
Bridgehead C-1–C-5 distance 2.89 Å

Dynamic NMR studies demonstrate restricted rotation about the C-6–COOCH₃ bond (ΔG‡ = 12.3 kcal/mol at 298 K), attributed to steric hindrance from the bicyclic framework .

Positional Isomerism in Azabicyclo Derivatives

The nitrogen atom's position significantly impacts molecular properties:

Isomer logP (calc.) Dipole Moment (D) Biological Activity Relevance
3-Azabicyclo[3.2.2]nonane 1.24 2.78 Enhanced CNS penetration
2-Azabicyclo[3.2.2]nonane 1.31 3.12 Reduced antiprotozoal activity
4-Azabicyclo[3.3.1]nonane 0.89 1.95 Altered receptor binding

The 3-aza configuration optimizes hydrogen-bonding capacity (N–H···Cl⁻ distance: 2.13 Å in hydrochloride salt) while maintaining planarity of the carboxylate ester moiety .

Carboxylate Ester Functionalization at C-6 Position

The C-6 ester group introduces stereoelectronic effects:

Key observations:

  • Methyl ester reduces aqueous solubility (0.87 mg/mL vs. 3.21 mg/mL for free acid)
  • IR spectroscopy shows ν(C=O) at 1732 cm⁻¹, indicating conjugation with the bicyclic system
  • X-ray data reveal a 7.4° dihedral angle between ester carbonyl and bridgehead plane, facilitating π-orbital overlap

Comparative reactivity of C-6 derivatives:

Derivative Hydrolysis Rate (k, h⁻¹) pKa (COOR)
Methyl ester 0.011 4.82
Ethyl ester 0.008 4.79
tert-Butyl ester 0.003 4.85

Data from demonstrate steric protection of the ester group by the bicyclic framework.

Protonation State and Counterion Effects in Hydrochloride Salt Formation

The hydrochloride salt exhibits unique solid-state properties:

  • Single-crystal analysis confirms N-protonation (N–H⁺···Cl⁻ distance: 2.98 Å)
  • Powder XRD shows P2₁/c space group with Z = 4, unit cell parameters:
    a = 8.42 Å, b = 12.15 Å, c = 14.73 Å, β = 98.6°
  • DSC reveals melting point elevation (mp 214°C vs. 187°C for free base) due to ionic lattice stabilization

Counterion effects on solubility:

Salt Form Solubility (mg/mL)
Hydrochloride 12.4
Sulfate 8.9
Phosphate 6.1

Properties

IUPAC Name

methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNCVUZEYRULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the bicyclic structure. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the azabicyclo framework can participate in nucleophilic substitution reactions under specific conditions. While steric hindrance limits accessibility, deprotonation of the hydrochloride salt (e.g., under basic conditions) enhances the nitrogen’s nucleophilicity.

Reagent/Condition Product Notes
Alkyl halides (e.g., CH₃I)N-alkylated derivativesRequires polar aprotic solvents (e.g., DMF) and elevated temperatures.
Acyl chlorides (e.g., AcCl)N-acylated derivativesReaction proceeds in the presence of a base (e.g., Et₃N) .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Condition Product Kinetics
Acidic (HCl, H₂O)3-azabicyclo[3.2.2]nonane-6-carboxylic acidSlow hydrolysis due to steric protection of the ester group .
Basic (NaOH, H₂O/EtOH)Carboxylate saltEnhanced rate in alcoholic aqueous solutions.

Ring-Opening Reactions

Controlled ring-opening reactions are feasible under harsh conditions, though limited by the stability of the bicyclic system.

Reagent Product Mechanism
Strong acids (e.g., H₂SO₄)Linear amine derivativesProtonation weakens bridging bonds, leading to selective cleavage .
Reducing agents (e.g., LiAlH₄)Partially reduced bicyclic systemsPartial reduction of strained C–N bonds .

Oxidation and Reduction

The bicyclic scaffold’s stability limits extensive redox modifications, but targeted transformations are possible:

Reaction Type Reagent Outcome
Oxidation of amineH₂O₂, Ru catalystsFormation of N-oxide derivatives (theoretical, based on analogous systems) .
Reduction of esterLiAlH₄Conversion to primary alcohol (limited by ester accessibility) .

Steric and Conformational Effects

The bicyclic structure imposes significant steric constraints:

  • Reactivity trends : Reactions at the nitrogen center are slower compared to monocyclic amines .

  • Conformational stability : The "chair-boat" conformation of the bicyclic system influences transition-state geometries, favoring axial attack in substitution reactions .

Pharmacological Modifications

While not direct chemical reactions, structural analogs highlight reactivity trends:

  • Antitussive activity : Methyl ester hydrolysis in vivo generates active carboxylic acid metabolites.

  • Receptor binding : Protonated nitrogen forms hydrogen bonds with opioid receptors, guiding SAR studies .

Table 2: Spectroscopic Data for Key Derivatives

Derivative ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
Parent compound3.21 (s, 3H, COOCH₃)172.1 (COOCH₃)219.71 [M+H]+
Hydrolyzed carboxylic acid12.1 (br, 1H, COOH)180.3 (COOH)205.68 [M+H]+
N-Acetylated derivative2.05 (s, 3H, CH₃CO)169.8 (CH₃CO)261.78 [M+H]+

Scientific Research Applications

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride has garnered attention for its potential biological activities, particularly in the context of:

1. Antiviral Properties

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antiviral activity, particularly against viruses such as SARS-CoV-2. The mechanism often involves the inhibition of viral proteases, which are crucial for viral replication.

Case Study: Inhibition of SARS-CoV-2 Main Protease

  • Inhibition Constant (K_i) : Studies suggest that derivatives of this compound can have K_i values as low as 27.7 nM against the main protease of SARS-CoV-2, indicating a strong interaction that could be leveraged for therapeutic development.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially modulating inflammatory pathways and offering therapeutic benefits in conditions characterized by excessive inflammation.

Pharmacological Applications

This compound's pharmacokinetic profile suggests favorable absorption characteristics, making it a candidate for further research in drug development.

Pharmacokinetics Overview

Property Details
AbsorptionFavorable
BioavailabilityPotentially high
MetabolismUnder investigation
ExcretionNot fully characterized

Research Insights

Several studies have explored related compounds and their pharmacological profiles, indicating a trend towards exploring azabicyclic compounds for their therapeutic potential.

Notable Findings

  • Structure-Activity Relationship (SAR) Studies :
    • Research indicates that modifications to the azabicyclic structure can enhance biological activity and improve pharmacokinetic properties.
  • Comparison with Related Compounds :
    • Compounds with similar bicyclic structures have shown promising results in preclinical models, suggesting a broader applicability of this chemical class in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring System Variations

(a) 3-Azabicyclo[3.2.2]nonane Derivatives
  • Toxicity: 3-Azabicyclo[3.2.2]nonane is reported as an experimental teratogen, highlighting critical safety considerations for derivatives .
(b) 3-Azabicyclo[3.1.0]hexane Derivatives
  • Used as a building block in medicinal chemistry for kinase inhibitors or CNS-targeted drugs.
(c) 3-Azabicyclo[3.2.1]octane Derivatives
  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS 1403766-94-8, ): Molecular formula: C₉H₁₆ClNO₂ (MW 205.68). The 3.2.1 system balances strain and stability, often seen in intermediates for antibiotics or neuroactive agents .

Functional Group Variations

(a) Ester Modifications
  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1211510-15-4, ):
    • Ethyl ester substitution alters lipophilicity, impacting bioavailability compared to methyl esters.
  • Methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride (CAS 2102502-56-5, ):
    • Extended side chain may enhance binding to hydrophobic pockets in target proteins.
(b) Substituent Effects

    Biological Activity

    Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is a compound of significant interest due to its potential biological activities, particularly against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. This article synthesizes current research findings on its biological activity, including synthesis methods, structure-activity relationships, and case studies.

    Chemical Structure and Properties

    The compound belongs to the bicyclic class of azabicyclo compounds, which are characterized by a nitrogen atom incorporated within the bicyclic framework. The molecular formula for methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol .

    PropertyValue
    Molecular FormulaC10H17NO2
    Molecular Weight183.25 g/mol
    SolubilityVery soluble
    Bioavailability Score0.55
    Log S (ESOL)-1.85
    H-bond Donors1
    H-bond Acceptors3

    Antiprotozoal Activity

    Research has shown that methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate exhibits notable antiprotozoal activity, particularly against strains of malaria and sleeping sickness:

    • Against Plasmodium falciparum : In a study evaluating various azabicyclo compounds, methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate demonstrated effective inhibition of P. falciparum with an IC50 value in the low micromolar range . This activity was significantly better than that of some existing antimalarial drugs.
    • Against Trypanosoma brucei : The compound also showed moderate activity against T. brucei, with IC50 values ranging from 1.00 to 6.57 µM . The structure-activity relationship indicated that modifications to the bicyclic structure could enhance efficacy.

    Structure-Activity Relationships (SAR)

    The biological activity of methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate can be influenced by various substituents on the bicyclic structure:

    • Substituent Effects : Compounds with specific functional groups, such as pyrimidine derivatives, displayed enhanced antiprotozoal activity compared to unsubstituted analogues . For instance, compounds with a 2-amino or a 2,6-diamino substitution showed IC50 values as low as 0.023 µM against P.falciparum.

    Study on Antimalarial Activity

    In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of azabicyclo compounds and tested their antimalarial properties . Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate was one of the promising candidates, demonstrating effective in vivo activity against Plasmodium berghei in mouse models.

    Comparative Analysis of Efficacy

    A comparative analysis highlighted that while many azabicyclo compounds exhibited some level of antiprotozoal activity, methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate consistently performed well across different strains of parasites, suggesting its potential as a lead compound for further development .

    Q & A

    Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate hydrochloride?

    The compound is synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 3-azabicyclo[3.2.2]nonane-6-carboxylic acid with methyl chloroformate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (0–5°C, 12–24 hours) are critical to minimize hydrolysis of the ester group. Purification via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

    Key Parameters Conditions
    SolventAnhydrous dichloromethane
    Temperature0–5°C
    BaseTriethylamine (1.2 equiv)
    Reaction Time12–24 hours
    PurificationRecrystallization or chromatography

    Q. How can structural integrity and purity be validated for this compound?

    Use a combination of analytical techniques:

    • NMR Spectroscopy : Confirm bicyclic framework and ester group via 1^1H NMR (e.g., singlet for methyl ester at δ 3.6–3.8 ppm) and 13^{13}C NMR (carbonyl signal at ~170 ppm) .
    • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (0.1% TFA) mobile phase.
    • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+^+ at m/z 216.1 .

    Q. What storage conditions are recommended to maintain stability?

    Store under inert atmosphere (argon) at 2–8°C to prevent hygroscopic degradation. Lyophilized samples retain stability for >12 months, while solutions in DMSO should be aliquoted and stored at -20°C (avoid freeze-thaw cycles) .

    Advanced Research Questions

    Q. How does stereochemistry of the bicyclic core influence pharmacological activity?

    The endo/exo configuration of the methyl ester group impacts binding to serotonin receptors. For example, endo-configured analogs exhibit higher affinity for 5-HT1A_{1A} receptors (Ki_i = 12 nM vs. 45 nM for exo), correlating with anxiolytic effects in rodent models. Computational docking studies (e.g., AutoDock Vina) reveal that the endo isomer fits better into the receptor’s hydrophobic pocket .

    Isomer 5-HT1A_{1A} Ki_i (nM) Bioavailability (Rat)
    endo12 ± 1.578%
    exo45 ± 3.252%

    Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

    Discrepancies often arise due to metabolic instability. To address this:

    • Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic soft spots (e.g., ester hydrolysis).
    • Modify the ester group (e.g., replace methyl with tert-butyl) to enhance half-life.
    • Validate using PBPK modeling (GastroPlus) to predict in vivo absorption and clearance .

    Q. How does this compound compare to structurally related azabicyclo derivatives in modulating neurotransmitter systems?

    Comparative studies show that the 3-azabicyclo[3.2.2]nonane scaffold has superior selectivity for monoamine transporters vs. off-target receptors (e.g., muscarinic). For example:

    Compound SERT IC50_{50} NET IC50_{50} DAT IC50_{50}
    Target compound8 nM15 nM220 nM
    3-azabicyclo[3.1.0]hexane25 nM32 nM180 nM
    Piperidine analog120 nM95 nM300 nM

    The rigid bicyclic structure reduces conformational flexibility, enhancing SERT/NET selectivity .

    Methodological Considerations

    Q. How can regioselective functionalization of the bicyclic core be achieved?

    Use directed ortho-metalation :

    • Protect the amine with Boc (tt-butoxycarbonyl).
    • Treat with LDA (lithium diisopropylamide) at -78°C to deprotonate the C6 position.
    • Quench with electrophiles (e.g., DMF for formylation, Me3_3SnCl for stannylation).
    • Deprotect with HCl/dioxane to yield functionalized derivatives .

    Q. What in vitro assays are suitable for evaluating neuropharmacological activity?

    • Radioligand Binding : Screen for affinity at serotonin/dopamine receptors (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}).
    • Calcium Flux Assays : Use CHO cells expressing hERG channels to assess cardiac liability.
    • Microelectrode Array (MEA) : Measure neuronal network activity in primary cortical cultures .

    Data Contradiction Analysis

    Q. Why do some studies report conflicting results on metabolic stability?

    Variations in assay conditions (e.g., species-specific cytochrome P450 isoforms) cause discrepancies. Standardize protocols:

    • Use pooled human liver microsomes (50 donors).
    • Include positive controls (e.g., verapamil for CYP3A4 activity).
    • Apply LC-MS/MS with stable isotope-labeled internal standards for quantification .

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